molecular formula C26H34O4 B13384079 Trenbolone cyclohexylmethyl carbonate

Trenbolone cyclohexylmethyl carbonate

Cat. No.: B13384079
M. Wt: 410.5 g/mol
InChI Key: GQJSFWYQKNQCIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Trenbolone cyclohexylmethyl carbonate is synthesized through the esterification of trenbolone with cyclohexylmethyl carbonate. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction conditions include maintaining a controlled temperature and pH to ensure the efficient formation of the ester bond .

Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. The raw materials, including trenbolone and cyclohexylmethyl carbonate, are reacted in large reactors under controlled conditions. The product is then purified through various techniques such as crystallization and filtration to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Trenbolone cyclohexylmethyl carbonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Trenbolone cyclohexylmethyl carbonate is used in chemical research to study the properties and reactions of anabolic steroids. It serves as a model compound for understanding the behavior of similar steroids under various chemical conditions .

Biology: In biological research, this compound is used to study its effects on muscle growth and development. It is also used to investigate its impact on various biological pathways and processes .

Medicine: Although this compound is not approved for human use, it has been studied for its potential therapeutic applications. Research has explored its effects on muscle wasting diseases, malnutrition, and osteoporosis .

Industry: In the veterinary industry, this compound is used to enhance muscle growth and improve feed efficiency in livestock. It is also used in the production of performance-enhancing drugs for animals .

Mechanism of Action

Trenbolone cyclohexylmethyl carbonate acts as a prodrug of trenbolone. Once administered, plasma lipases cleave the ester group, releasing free trenbolone into the bloodstream. Trenbolone then binds to androgen receptors, leading to increased protein synthesis and muscle growth. It also inhibits the catabolic effects of glucocorticoids, further promoting an anabolic state .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its significantly longer half-life of approximately 14 days, which allows for less frequent dosing and a more sustained release of the active hormone. This makes it more suitable for long-term applications in veterinary medicine .

Properties

IUPAC Name

cyclohexylmethyl (13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O4/c1-26-14-13-21-20-10-8-19(27)15-18(20)7-9-22(21)23(26)11-12-24(26)30-25(28)29-16-17-5-3-2-4-6-17/h13-15,17,22-24H,2-12,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJSFWYQKNQCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2OC(=O)OCC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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